Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-
Description
The compound Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]- (chemical formula: C₃H₈N₂O₆S₂) is a sulfonamide derivative characterized by two methylsulfonyl groups attached to a central nitrogen atom. This structure confers unique steric and electronic properties, making it a reactive intermediate in organic synthesis.
Properties
IUPAC Name |
[bis(methylsulfonyl)amino] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO7S3/c1-12(5,6)4(13(2,7)8)11-14(3,9)10/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWKWJZRUAARQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(OS(=O)(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339425 | |
| Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75142-05-1 | |
| Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]- (CAS No. 473-51-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of multiple sulfonamide groups, which contribute to its biological activity. Structurally, it can be represented as follows:
- Chemical Formula : C₈H₁₃N₃O₉S₃
- Molecular Weight : 310.39 g/mol
Antitumor Activity
Recent studies have demonstrated that methanesulfonamide derivatives exhibit significant antitumor activity. A notable study synthesized several phenolic Schiff bases incorporating methanesulfonamide fragments and evaluated their efficacy against various human cancer cell lines.
Key Findings:
-
Efficacy Against Cancer Cells :
- Compound 8 showed the most potent antitumor action with a positive cytotoxic effect (PCE) of 59/59 and mean growth percentage (MG%) suppression of 50% at a dosage of 0.501 µM.
- In comparison, standard drugs such as imatinib and sorafenib exhibited higher dosages for similar effects, indicating the potential of methanesulfonamide derivatives as effective anticancer agents .
-
Mechanism of Action :
- The compounds were found to interfere with cell cycle progression, particularly increasing the S phase population in MCF-7 cells and promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of caspases .
- Enzymatic assays indicated strong inhibitory effects on key enzymes such as EGFR and COX-2, further supporting their role in cancer treatment .
Case Studies
Several studies have explored the biological activity of methanesulfonamide derivatives in clinical and preclinical settings:
- In Vitro Studies :
- Molecular Modeling :
Safety and Toxicology
While exploring the therapeutic potential, it is crucial to consider the safety profile of methanesulfonamide compounds. Preliminary toxicity assessments indicate that while some derivatives show promising efficacy, they also exhibit moderate toxicity levels that necessitate further investigation into their safety for clinical use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds :
N-[(Methylsulfonyl)oxy]-N-((E)-2-(methylsulfonyl)oxy]imino-1,2-diphenylethylidene)amine (C₁₆H₁₆N₂O₆S₂) Features: Two methylsulfonyloxy groups and a diphenylethylidene backbone. Reactivity: The conjugated imine and sulfonyl groups enhance electrophilic character, favoring nucleophilic substitution reactions .
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (C₉H₁₂N₂O₇S₂)
- Features: Nitro and methoxy substituents on the phenyl ring.
- Reactivity: Electron-withdrawing nitro groups increase acidity of the sulfonamide proton, facilitating deprotonation in basic conditions .
N-(2-Iodophenyl)methanesulfonamide (C₇H₈INO₂S) Features: Iodo substituent at the ortho position. Reactivity: The bulky iodine atom induces steric hindrance, reducing reaction rates in SN2 mechanisms compared to smaller halogens .
N,N-Dibenzylmethanesulfonamide (C₁₅H₁₇NO₂S) Features: Two benzyl groups attached to the sulfonamide nitrogen. Reactivity: Benzyl groups enhance lipophilicity, improving solubility in organic solvents but reducing aqueous stability .
Physicochemical Properties
Notes:
- The target compound’s dual sulfonyl groups likely increase its thermal stability compared to mono-sulfonamides like C₇H₈INO₂S .
- Higher molecular weight analogs (e.g., C₁₆H₁₆N₂O₆S₂) exhibit lower solubility in polar solvents due to extended aromatic systems .
Q & A
Q. What are the established synthetic methodologies for preparing Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]- and its derivatives?
Methodological Answer: Synthesis typically involves sequential sulfonylation reactions. For example:
- Step 1: React methanesulfonamide with methylsulfonyl chloride in the presence of a base (e.g., NaH) to introduce the first sulfonyl group.
- Step 2: Further reaction with methylsulfonyloxy chloride or DMSO-based oxidizing agents (e.g., for introducing the sulfonyloxy moiety).
- Critical Considerations: Use anhydrous conditions to avoid hydrolysis, and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key for confirming substitution patterns. For example, sulfonyl groups deshield adjacent protons (e.g., δ 3.0–3.5 ppm for methylsulfonyl protons) .
- IR Spectroscopy: Confirm sulfonamide bonds (S=O stretching at ~1150–1350 cm⁻¹) and sulfonyloxy groups (S-O stretching near 900–1000 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .
Q. How should researchers assess the thermal and chemical stability of this compound during storage?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Predicted boiling points (e.g., ~623°C) suggest high thermal resilience but require experimental validation .
- Storage Conditions: Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of N-ynylsulfonamides to form derivatives like N-sulfonyloxoacetamides?
Methodological Answer:
- Mechanistic Pathway: DMSO acts as a nucleophilic oxidant, facilitating the conversion of alkynyl groups to carbonyls. The reaction proceeds via a Michaelis-Arbuzov-like intermediate, where the sulfonyl group stabilizes the transition state.
- Key Variables: Solvent polarity (e.g., DMF vs. THF) and temperature (optimized at 80–100°C) significantly influence yield (35–71%) .
Q. How can computational modeling resolve contradictions in reported reactivity or byproduct formation during synthesis?
Methodological Answer:
- In Silico Approaches: Use DFT calculations to map potential energy surfaces for competing pathways (e.g., unintended sulfinyl vs. sulfonyl product formation due to excess sulfuryl chloride) .
- Molecular Docking: Predict steric/electronic effects of substituents on reaction outcomes. For example, bulky groups may hinder sulfonylation, favoring side reactions .
Q. How can researchers address discrepancies in biological activity data for sulfonamide derivatives?
Methodological Answer:
- Reproducibility Protocol: Standardize cell culture conditions (e.g., SKBR3/SKOV3 cell lines in RPMI1640 medium) and viability assays (MTT/XTT) to minimize variability .
- Data Normalization: Use internal controls (e.g., cisplatin) and report IC₅₀ values with 95% confidence intervals. Cross-validate results via orthogonal assays (e.g., flow cytometry for apoptosis) .
Contradiction Analysis and Troubleshooting
Q. Why do some syntheses yield sulfinyl instead of sulfonyl derivatives?
Methodological Answer:
- Root Cause: Excess sulfuryl chloride (≥4 equivalents) can over-oxidize intermediates. For example, methanesulfinyl chloride forms as a byproduct when stoichiometry deviates from 1:3:2 (methyl sulfide:SOC₁₂:AcOH) .
- Mitigation: Strictly control reagent ratios and monitor via real-time IR to detect early sulfinyl formation.
Q. How to optimize low yields in multi-step syntheses of sulfonamide derivatives?
Methodological Answer:
- Stepwise Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., NaH quantity in methylation steps). For example, increasing NaH from 1 to 5 mmol improved methylation efficiency in derivative synthesis .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
